molecular formula C16H19N3O2 B2564046 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 1421500-34-6

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Número de catálogo: B2564046
Número CAS: 1421500-34-6
Peso molecular: 285.347
Clave InChI: IGLDGOOZGCODKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a carboxamide derivative featuring a hybrid structure comprising a furan-substituted pyrazole moiety linked via a methylene bridge to a cyclohexene carboxamide core. Its unique architecture combines aromatic heterocycles (furan and pyrazole) with a partially saturated cyclohexene ring, which may confer distinct electronic and steric properties. The furan-2-yl group at the pyrazole 5-position and the methyl group at the pyrazole 1-position are critical structural features that differentiate it from related derivatives.

Propiedades

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-14(15-8-5-9-21-15)10-13(18-19)11-17-16(20)12-6-3-2-4-7-12/h2-3,5,8-10,12H,4,6-7,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDGOOZGCODKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2CCC=CC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized from furfural through the Paal-Knorr synthesis . The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone . These intermediates are then coupled through a series of reactions, including alkylation and cyclization, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The specific methods can vary depending on the scale of production and the desired application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can yield pyrazolines.

Aplicaciones Científicas De Investigación

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings can interact with specific binding sites, leading to changes in the activity of the target molecules. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between the target compound and structurally related analogs from the literature:

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide (Target) Pyrazole + cyclohexene carboxamide Furan-2-yl, methyl N/A N/A Not specified N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Phenyl, cyano, chloro 133–135 68 Not specified
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole-carboxamide 4-Chlorophenyl, cyano, chloro 171–172 68 Not specified
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran-carboxamide Cyclohexyl, nitro N/A 42 Trypanocidal
N-[2-(4-methylphenyl)carbonyl-1-benzofuran-3-yl]-5-(6-oxidanylidenecyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide Dihydropyrazole + cyclohexadienone Benzofuran, sulfamoylphenyl N/A N/A Not specified

Key Comparisons

Structural Features: The target compound’s furan-pyrazole system differs from ’s chloro-cyano-pyrazole derivatives (e.g., 3a–3b), which prioritize halogen and electron-withdrawing groups. The cyclohexene carboxamide in the target contrasts with ’s cyclohexadienone-linked analogs, which exhibit extended conjugation . Compared to ’s nitrofuran-carboxamide (22a), the target lacks a nitro group but shares a furan-carboxamide scaffold, suggesting divergent electronic profiles .

Synthetic Approaches :

  • Pyrazole-carboxamides in are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% , whereas nitrofuran derivatives () require column chromatography, resulting in lower yields (42%) . The target compound’s synthesis may align with ’s methodology, though its cyclohexene moiety could introduce steric challenges.

Physicochemical Properties: Substituents significantly impact melting points. For example, chloro substitution in 3b raises the melting point (171–172°C) compared to 3a (133–135°C), likely due to enhanced crystallinity from halogen interactions . ’s nitrated compound (22a) shows a high melting point (297°C), attributed to nitro group polarity . The absence of nitro in the target may improve solubility in nonpolar media.

Actividad Biológica

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 876728-41-5
  • Structural Formula :
\text{N 5 furan 2 yl 1 methyl 1H pyrazol 3 yl methyl}cyclohex-3-ene-1-carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammatory responses. The pyrazole moiety has been shown to exhibit significant anti-inflammatory and anticancer properties by inhibiting key enzymes and pathways involved in these processes.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various cell lines were tested to assess cytotoxicity:

Cell Line IC₅₀ (µM) Reference
MCF73.79
A54926.00
HepG217.82

These results indicate that this compound exhibits significant cytotoxic effects across various cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to anticancer effects, the compound's anti-inflammatory properties were evaluated through assays measuring TNF-α and IL-6 inhibition:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%) Concentration (µM)
N-{[5-(furan-2-yl)-1-methyl]}61%76%10
Dexamethasone (Control)76%86%1

These findings confirm that the compound can significantly reduce inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives similar to N-{[5-(furan-2-yl)-1-methyl]} in clinical settings:

  • Case Study on MCF7 Cells : A study demonstrated that compounds similar to N-{[5-(furan-2-yl)-1-methyl]} induced apoptosis in MCF7 cells, leading to a decrease in tumor size in xenograft models.
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced swelling and pain compared to controls, supporting its anti-inflammatory claims.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis involves multi-step reactions, including:
  • Coupling reactions (e.g., amide bond formation between the pyrazole and cyclohexene moieties).
  • Heterocyclic substitutions (e.g., introducing the furan-2-yl group via Suzuki-Miyaura coupling ).
  • Reaction condition optimization : Temperature (60–100°C for cyclization), solvent polarity (DMF or THF for solubility), and catalysts (Pd for cross-coupling) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and confirming its structural integrity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group on pyrazole, furan protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₂₀N₃O₂) .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. How can initial biological screening assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer:
  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to control inhibitors like staurosporine .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to improve target selectivity?

  • Methodological Answer:
  • Derivatization : Modify substituents (e.g., replace furan with thiophene or alter the cyclohexene ring’s stereochemistry) .
  • Biological profiling : Compare IC₅₀ across kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity patterns .
  • Data table example :
Substituent ModificationIC₅₀ (EGFR)IC₅₀ (VEGFR2)Selectivity Ratio
Furan-2-yl (Parent)0.12 µM1.5 µM12.5
Thiophene-2-yl0.08 µM0.9 µM11.3
Cyclohexane (saturated)>10 µM>10 µMN/A

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer:
  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Validate results using alternative methods (e.g., Western blotting for protein inhibition alongside cell viability assays) .
  • Meta-analysis : Compare data across studies with attention to variables like compound purity (HPLC data) or solvent effects (DMSO vs. saline) .

Q. What computational strategies are recommended to predict binding modes and pharmacokinetic properties?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Future Research Directions

Q. What gaps exist in understanding the metabolic stability of this compound, and how can they be addressed?

  • Methodological Answer:
  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models .
  • Structural tweaks : Introduce metabolically stable groups (e.g., deuterated methyl or fluorinated furan) to reduce CYP450-mediated degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.